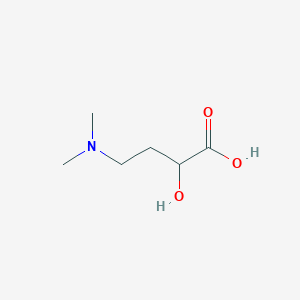

4-(Dimethylamino)-2-hydroxybutanoic acid

Description

4-(Dimethylamino)-2-hydroxybutanoic acid (CAS: 1699374-86-1) is a branched carboxylic acid featuring a dimethylamino group at the C4 position and a hydroxyl group at the C2 position. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol . Predicted physical properties include a density of 1.155 g/cm³, a boiling point of 308.3°C, and a pKa of 3.39, suggesting moderate acidity .

Safety protocols recommend handling with personal protective equipment (PPE), including chemical-resistant gloves and eye protection, and storage at 2–8°C .

Properties

IUPAC Name |

4-(dimethylamino)-2-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(2)4-3-5(8)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSWNUKXENRHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-hydroxybutanoic acid typically involves the reaction of dimethylamine with a suitable precursor such as 2-hydroxybutanoic acid. The reaction is usually carried out under controlled conditions to ensure the proper formation of the desired product. Common reagents used in the synthesis include dimethylamine, 2-hydroxybutanoic acid, and a suitable catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-hydroxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 4-(Dimethylamino)-2-hydroxybutanoic acid is in peptide synthesis. It serves as a key building block in the formation of peptides due to its ability to act as an amino acid derivative. The hydrochloride form of this compound is particularly noted for its high purity (98%) and suitability for solution-phase peptide synthesis .

Research indicates that derivatives of this compound have potential therapeutic uses, particularly as ligands for GHB (gamma-hydroxybutyrate) receptors. These compounds can be explored for their antidepressant properties and other neurological applications . The structural similarities with other amino acids allow for modifications that can enhance their pharmacological effects.

Antioxidant and Antidiabetic Activities

Recent studies have evaluated the antioxidant and antidiabetic properties of compounds related to this compound. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, making it a candidate for further exploration in treating oxidative stress-related conditions .

Case Study: Antioxidant Activity Evaluation

In vitro tests have shown that derivatives of this compound exhibit significant antioxidant activity when assessed using DPPH and FRAP assays. These findings suggest potential applications in nutraceuticals aimed at combating oxidative stress and diabetes management.

Research on Cancer Treatment

The compound's analogues have been studied for their effects on cancer cell lines, particularly concerning their interaction with aldehyde dehydrogenases (ALDHs), which are overexpressed in various tumors. In cellular assays, certain analogues demonstrated potent antiproliferative effects against prostate cancer cells, indicating their potential utility in cancer therapeutics .

Table 2: Antiproliferative Activity of Analogues

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 14 | DU145 | 61 |

| Compound 18 | LNCaP | 47 |

| DEAB | Various | >200 |

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions, including amination and carboxylation processes. Modifications to the basic structure can yield derivatives with enhanced biological activity or specificity towards certain receptors or enzymes .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 4-(dimethylamino)-2-hydroxybutanoic acid vary in substituent groups, backbone modifications, and functional moieties. Below is a systematic comparison:

4-(Dimethylamino)butanoic Acid Hydrochloride

- Structure: Lacks the C2 hydroxyl group; contains a dimethylamino group at C4 and a hydrochloride salt.

- Molecular Formula: C₆H₁₄ClNO₂.

- Applications : Used in pharmaceutical and material science research.

- Safety : Causes skin irritation (H315), severe eye damage (H319), and respiratory irritation (H335) .

- Key Difference : The absence of the C2 hydroxyl group reduces polarity and hydrogen-bonding capacity compared to the target compound.

4-Hydroxy-2-oxobutanoic Acid

- Structure: Features a ketone (C2) and hydroxyl (C4) group instead of dimethylamino and hydroxyl groups.

- Molecular Formula : C₄H₆O₄.

- Applications : Intermediate in organic synthesis and biochemical pathways.

- Key Difference : The oxo group at C2 increases electrophilicity, making it more reactive in nucleophilic addition reactions compared to the hydroxyl group in the target compound .

2-Hydroxy-4-(methylthio)butanoic Acid

- Structure: Replaces the dimethylamino group with a methylthio (-SCH₃) group at C4.

- Molecular Formula : C₅H₁₀O₃S.

- Applications: Potential use in feed additives due to sulfur-containing moieties.

- Key Difference : The thioether group introduces sulfur-based reactivity (e.g., oxidation to sulfoxides) absent in the target compound .

4-[(Quinolin-4-yl)amino]butanoic Acid

- Structure: Contains a quinoline ring substituted at C4 instead of dimethylamino.

- Biological Data : Demonstrates antimicrobial activity (MIC: 56.60–77.88 µg/mL against E. coli and S. aureus) .

4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid

- Structure : Includes a bromophenyl and thienylmethyl group; oxo at C4.

- Molecular Formula: C₁₅H₁₄BrNO₃S.

- Key Difference : The bromophenyl and thienyl groups increase molecular weight (368.25 g/mol) and hydrophobicity, altering solubility and bioavailability compared to the target compound .

Structural and Functional Implications

- Hydrogen Bonding: The C2 hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to analogs lacking this group (e.g., 4-(dimethylamino)butanoic acid HCl) .

- This contrasts with electron-withdrawing groups (e.g., oxo in 4-hydroxy-2-oxobutanoic acid) .

- Biological Activity: Quinoline-containing analogs exhibit measurable antimicrobial activity, while the target compound’s biological profile remains less characterized .

Biological Activity

4-(Dimethylamino)-2-hydroxybutanoic acid, commonly referred to as DMHA, is an amino acid derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, including neuroprotection, metabolic enhancement, and as a potential anti-cancer agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 145.18 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Melting Point | 75-78 °C |

| Solubility | Soluble in water |

| pH | 5-7 |

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels, particularly through the enhancement of acetylcholine and dopamine signaling pathways. This mechanism is believed to contribute to its cognitive-enhancing effects and potential neuroprotective properties.

Pharmacological Effects

- Neuroprotective Activity : Research indicates that DMHA may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

- Metabolic Enhancement : DMHA has been shown to increase energy expenditure and fat oxidation, making it a candidate for weight management and athletic performance enhancement.

- Anticancer Potential : Preliminary studies suggest that DMHA may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 2: Summary of Biological Activities

| Activity | Effect/Outcome | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | |

| Metabolic enhancement | Increases fat oxidation | |

| Anticancer activity | Induces apoptosis in cancer cells |

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that treatment with DMHA significantly reduced markers of oxidative stress compared to untreated controls. The results indicated a protective effect against glutamate-induced toxicity, suggesting its potential use in treating conditions like Alzheimer's disease.

Case Study 2: Metabolic Effects

In a randomized clinical trial involving athletes, DMHA supplementation led to a statistically significant increase in exercise performance and fat oxidation rates compared to a placebo group. Participants reported enhanced energy levels and reduced fatigue during high-intensity workouts.

Case Study 3: Anticancer Research

Research involving various cancer cell lines revealed that DMHA exhibited dose-dependent cytotoxicity. Specifically, the compound was effective against breast cancer (MCF-7) and prostate cancer (PC-3) cells, with IC50 values indicating significant inhibition of cell viability at concentrations as low as 50 µM.

Q & A

Q. How can computational modeling predict reactivity in novel synthetic applications?

- Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Simulate reaction pathways using Gaussian or ORCA software, validating with experimental kinetic data. Integrate molecular docking studies to explore biological target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.